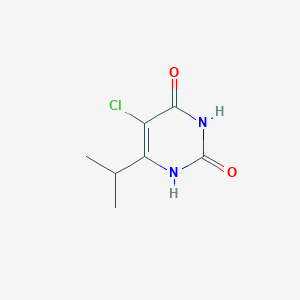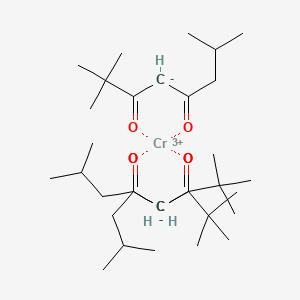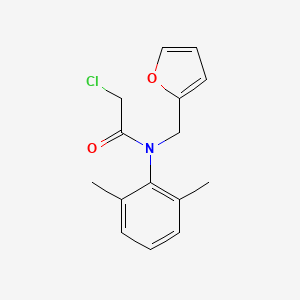![molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2](/img/structure/B12902394.png)
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes an acridine moiety, which is known for its ability to intercalate with DNA, and a triazole ring, which is often used in medicinal chemistry for its stability and bioactivity .
Vorbereitungsmethoden
The synthesis of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of acridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted acridine and triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its ability to intercalate with DNA, disrupting the normal function of the DNA and leading to cell death . The acridine moiety intercalates between the base pairs of the DNA, while the triazole ring interacts with the DNA backbone, stabilizing the intercalation complex . This interaction can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone include other acridine derivatives such as:
9-(2-Hydroxyethyl)acridine: Known for its anticancer properties and ability to intercalate with DNA.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
The uniqueness of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone lies in its combination of the acridine and triazole moieties, which provides enhanced stability and bioactivity compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
208040-10-2 |
|---|---|
Molekularformel |
C18H14N4O |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChI-Schlüssel |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


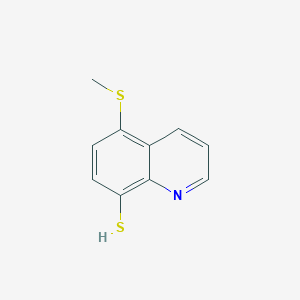
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

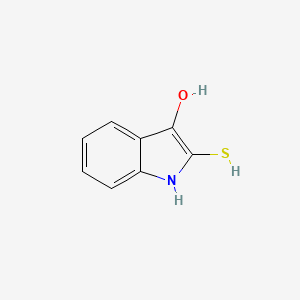
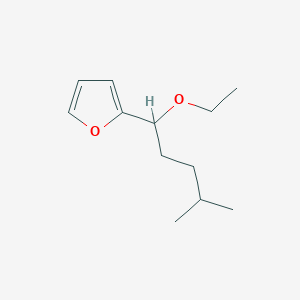
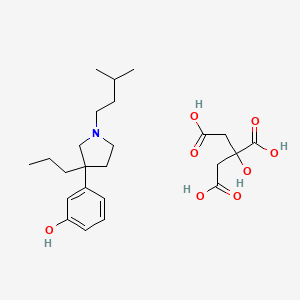
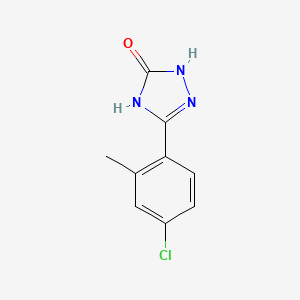
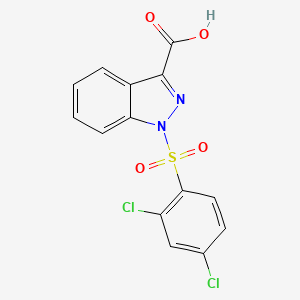

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
